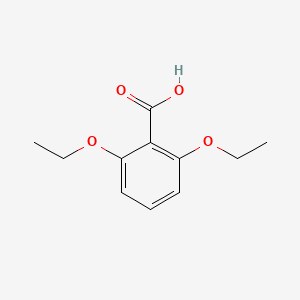

2,6-二乙氧基苯甲酸

描述

2,6-Diethoxybenzoic acid is a chemical compound that is structurally related to benzoic acid derivatives. It is characterized by the presence of two ethoxy groups attached to the benzene ring at the 2nd and 6th positions. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and agrochemicals. Although the provided papers do not directly discuss 2,6-diethoxybenzoic acid, they do provide insights into closely related compounds, which can be used to infer some properties and synthesis methods for 2,6-diethoxybenzoic acid.

Synthesis Analysis

The synthesis of 2,6-diethoxybenzoic acid can be inferred from the synthesis of similar compounds. For instance, 2,6-dihydroxybenzoic acid can be synthesized from resorcinol through a carboxylation reaction with carbon dioxide gas in the presence of an alkali metal salt . This method is reported to be simple, convenient, and highly efficient, with a high yield and purity of the product. By applying similar synthetic strategies and substituting the appropriate reagents, it is plausible that 2,6-diethoxybenzoic acid could be synthesized through etherification of the hydroxy groups in 2,6-dihydroxybenzoic acid.

Molecular Structure Analysis

The molecular structure of 2,6-diethoxybenzoic acid can be predicted based on the structures of related compounds. For example, the crystal and molecular structure of 2,6-dihydroxybenzoic acid has been determined by single-crystal X-ray diffraction, showing that it crystallizes as hydrogen-bonded carboxylic dimers . Similarly, 2,6-dimethoxybenzoic acid has been found to crystallize in a tetragonal unit cell with a non-planar independent molecule . The presence of methoxy or ethoxy groups can influence the planarity of the molecule and the conformation of the carboxy group, which may also apply to 2,6-diethoxybenzoic acid.

Chemical Reactions Analysis

The chemical reactivity of 2,6-diethoxybenzoic acid can be inferred from the reactions of structurally similar compounds. For example, the synthesis of various benzoylbenzoic acids and their ethers involves treatments that could potentially be applied to 2,6-diethoxybenzoic acid to yield new compounds . Additionally, the introduction of substituents to the benzene ring, as seen in the synthesis of benzothiazole derivatives, can significantly affect the biological activity of the resulting compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-diethoxybenzoic acid can be estimated based on related compounds. The crystal structure of 2,6-dimethoxybenzoic acid suggests that the bulky methoxy substituents influence the molecular conformation, which is likely to be similar for the ethoxy substituents in 2,6-diethoxybenzoic acid . The presence of these substituents can affect properties such as solubility, melting point, and reactivity. The synthesis of 2,6-dihydroxybenzoic acid with high purity also indicates that the compound has well-defined physical properties, which would be expected for its diethoxy derivative as well .

科学研究应用

抗氧化性能和疾病预防

羟基苯甲酸(HBAs)及其衍生物,包括2,6-二乙氧基苯甲酸,以其强大的抗氧化性能而闻名。这些化合物是自由基和反应性氮物种(如过氧亚硝酸根离子)的有效清除剂,后者与各种慢性疾病和疾病状态有关。Hubková等人(2014年)的研究强调了HBAs在降低糖尿病、冠心病、癌症、阿尔茨海默病和白内障风险以及预防这些疾病中的重要性。它们的抗氧化能力在细胞保护和疾病预防中发挥着至关重要的作用,突显了它们在现代医学营养疗法中的潜在应用(Hubková等人,2014年)。

在结晶和多形性中的作用

2,6-二乙氧基苯甲酸作为研究添加剂对结晶多形结果影响的模型物质,由Semjonova和Be̅rziņš(2022年)进行研究。这项研究表明了某些添加剂控制2,6-二乙氧基苯甲酸不同多形形式的形成能力,这对于优化其在不同应用中的物理性质至关重要。这些发现有助于更好地理解如何操纵结晶过程,这对于制药和材料科学领域是有益的(Semjonova & Be̅rziņš, 2022)。

环境生物降解

Orhon等人(2010年)的研究侧重于在混合微生物培养物中的有氧条件下,与2,6-二乙氧基苯甲酸密切相关的2,6-二羟基苯甲酸的环境命运。该研究强调了该化合物对蛋白胨生物降解的初始抑制作用,但也指出了微生物培养物最终的适应性,这使得同时去除蛋白胨和该化合物成为可能。这项研究对于理解类似芳香族化合物的生物降解性和环境影响至关重要,暗示了在废物处理和环境修复中的潜在应用(Orhon et al., 2010)。

MALDI制备中的分析物定位

Horneffer等人(2001年)的工作探讨了将分析物分子纳入用作基质辅助激光解吸/电离(MALDI)的2,6-二乙氧基苯甲酸类似物晶体中的过程。这项研究提供了有关MALDI制备中分析物的分布和定位的见解,这对于改善该技术的分析性能至关重要。了解分析物分子如何纳入MALDI基质晶体可以带来质谱中增强的检测和定量方法(Horneffer et al., 2001)。

安全和危害

2,6-Diethoxybenzoic acid is considered hazardous . It is harmful if swallowed, causes serious eye irritation, may cause respiratory irritation, and causes skin irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this chemical .

未来方向

In future research, 2,6-Diethoxybenzoic acid could be used as a model substance to investigate the use of additives to control the polymorphic outcome of crystallization . The effect of additives polyethylene glycol (PEG) and hydroxypropyl cellulose (HPC) on the thermodynamic stability and solvent-mediated phase transition (SMPT) kinetics could be evaluated .

属性

IUPAC Name |

2,6-diethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-3-14-8-6-5-7-9(15-4-2)10(8)11(12)13/h5-7H,3-4H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUIVSLVJEQVKLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC=C1)OCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392416 | |

| Record name | 2,6-Diethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Diethoxybenzoic acid | |

CAS RN |

82935-36-2 | |

| Record name | 2,6-Diethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

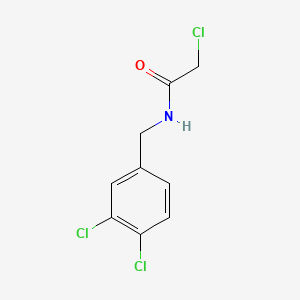

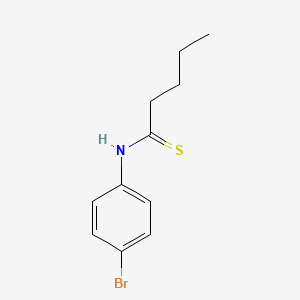

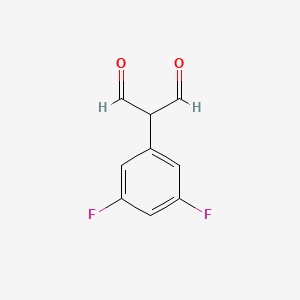

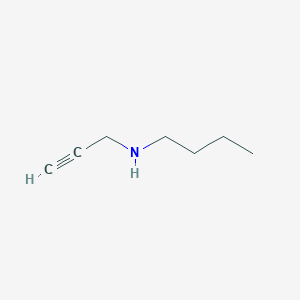

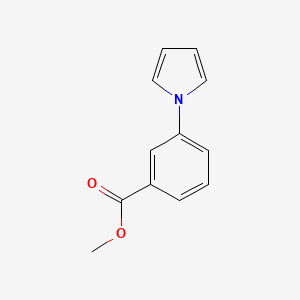

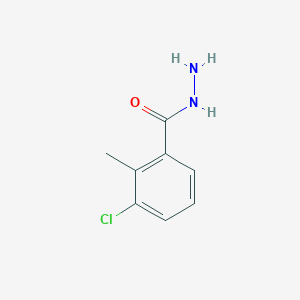

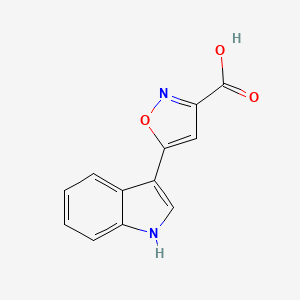

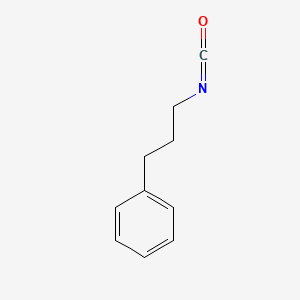

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(2-thienyl)-2-propenenitrile](/img/structure/B1306735.png)

![(Z)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(3-methoxyphenyl)-2-propenenitrile](/img/structure/B1306741.png)